molecular formula C10H6F3NO2 B3054670 Methyl 2-cyano-4-(trifluoromethyl)benzoate CAS No. 61500-86-5

Methyl 2-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B3054670
CAS No.: 61500-86-5
M. Wt: 229.15 g/mol
InChI Key: FVVIVIPXASZNGB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, featuring a cyano group and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the desired methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties contribute to its potential biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-4-(trifluoromethyl)benzoate is unique due to the presence of both a cyano group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Biological Activity

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a cyano group (CN-C\equiv N) and a trifluoromethyl group (CF3-CF_3) attached to a benzoate structure. This unique combination enhances its lipophilicity and metabolic stability, making it a valuable compound in various biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, while the trifluoromethyl group facilitates membrane penetration and binding affinity to target proteins. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects .

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibition properties. Its structural features allow it to act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts. Preliminary studies suggest that compounds with similar structures often demonstrate significant inhibitory activity against various biological targets .

Pharmacological Applications

The compound has been explored for potential pharmacological applications, particularly in the development of new drugs targeting diseases such as cancer and infectious diseases. Its ability to inhibit specific pathways makes it a candidate for further investigation in drug development .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

  • Study on Enzyme Inhibition : A study reported that derivatives of this compound showed promising results in inhibiting enzymes related to metabolic pathways. The half-maximal inhibitory concentration (IC50) values were determined through various assays, indicating effective inhibition at low concentrations .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound, revealing its potential effectiveness against specific strains of bacteria. The minimum inhibitory concentration (MIC) was assessed, demonstrating significant antibacterial activity .
  • Selective Modulation : Research highlighted the compound's ability to selectively modulate receptor activity, which could lead to therapeutic benefits in conditions requiring precise modulation of biological pathways .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusBiological ActivityIC50/MIC ValuesReferences
Enzyme InhibitionInhibits specific metabolic enzymesIC50 < 1 µM
Antimicrobial ActivityEffective against bacterial strainsMIC < 10 µg/mL
Receptor ModulationSelective modulation of receptor activityVaries by target

Properties

IUPAC Name

methyl 2-cyano-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVIVIPXASZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504028
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61500-86-5
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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